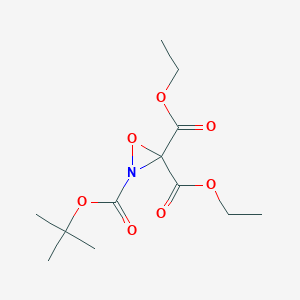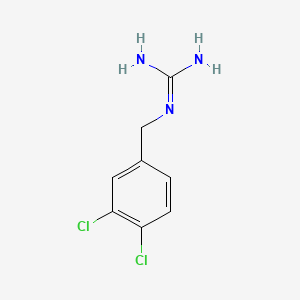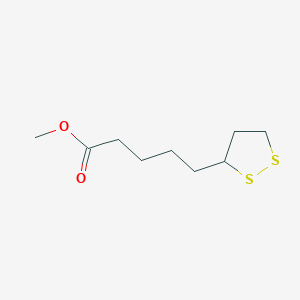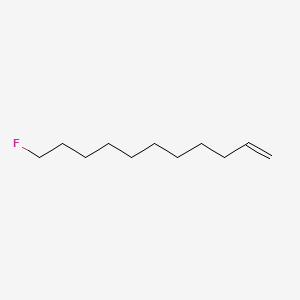
1,2,3-Trimethylindene
Vue d'ensemble
Description
1,2,3-Trimethylindene is a chemical compound with the molecular formula C12H14 . It is also known by other names such as 1,2,3-Trimethyl-1H-indene .
Molecular Structure Analysis
The molecular structure of 1,2,3-Trimethylindene consists of a fused ring system with a five-membered ring and a six-membered ring . The compound has three methyl groups attached to the fused ring system .Physical And Chemical Properties Analysis
1,2,3-Trimethylindene has a molecular weight of 158.2396 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
1. Reactions with Dimethyl Acetylenedicarboxylate
1,2,3-Trimethylindene has been studied in its reactions with dimethyl acetylenedicarboxylate, leading to the formation of various adducts. This reaction showcases the potential of 1,2,3-Trimethylindene in organic synthesis, particularly in the formation of complex molecular structures (Jones, 1979).
2. Use in Phosphinoindene Synthesis
Research on the synthesis of phosphinoindenes, including derivatives of 1,2,3-Trimethylindene, has been conducted. These compounds play a role in the preparation of indenyl ferrocenes, which are important in organometallic chemistry and catalysis (Curnow et al., 2004).
3. Analysis in Semiconductor-Grade Materials
Trimethylindium, closely related to 1,2,3-Trimethylindene, has been analyzed in the context of semiconductor-grade materials, particularly for its use in III-V semiconductor compounds. This involves studying various calibration approaches for determining impurities, highlighting the importance of 1,2,3-Trimethylindene derivatives in high-precision industries (Gupta et al., 1999).
4. Application in Organometallic Decomposition
Studies on the decomposition of organometallic compounds like trimethylgallium have utilized trimethylindium (related to 1,2,3-Trimethylindene) to understand decomposition mechanisms. These insights are crucial for applications in materials science and chemical engineering (Larsen et al., 1990).
5. Role in Metal Organic Vapour Phase Epitaxy
The synthesis and structure of trimethylindium adducts, including those with tertiary amines, have been explored for their potential use in metal organic vapour phase epitaxy (MOVPE). This process is vital for the production of semiconductors, indicating the significance of 1,2,3-Trimethylindene in advanced manufacturing technologies (Coward et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3-trimethyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-8-9(2)11-6-4-5-7-12(11)10(8)3/h4-7,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXPQDMZVKFLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C2=CC=CC=C12)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343290 | |
| Record name | 1,2,3-Trimethylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-83-5 | |
| Record name | 1,2,3-Trimethylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




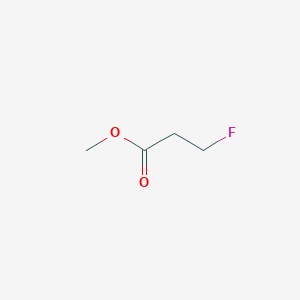
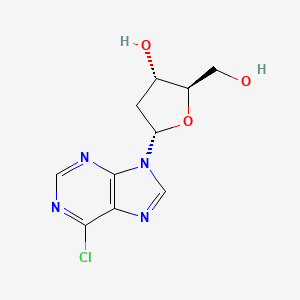


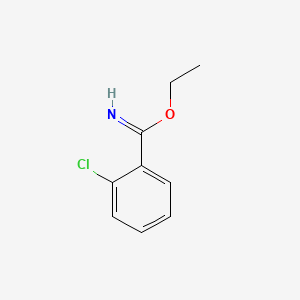


![(3aR,5R,6S,6aR)-5-(aminomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3052828.png)
